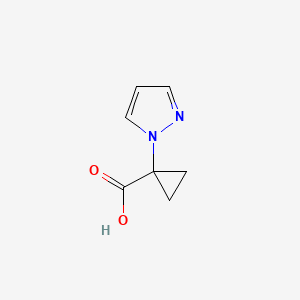

1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid

Description

1-(1H-Pyrazol-1-yl)cyclopropane-1-carboxylic acid is a bicyclic compound featuring a cyclopropane ring substituted with a carboxylic acid group and a 1H-pyrazol-1-yl moiety at the same carbon atom. This structure confers unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

1-pyrazol-1-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-6(11)7(2-3-7)9-5-1-4-8-9/h1,4-5H,2-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYSKSRSPSFWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548372-66-2 | |

| Record name | 1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogen-Mediated Cyclization

Patented methods for cyclopropanecarboxylic acid derivatives often employ halogenated precursors. For example, U.S. Patent 5,504,245 describes the reaction of 1-bromo-3-chloropropane with metal cyanides to form cyclopropane intermediates. This method leverages nucleophilic substitution under controlled pressures (1–10 bar) and temperatures (50–100°C). A generalized pathway involves:

- Alkylation : Reacting 1,3-dihalopropane with a cyanide source to form a nitrile intermediate.

- Hydrolysis : Converting the nitrile to a carboxylic acid via acidic or basic conditions.

This approach achieves cyclopropane rings with functional groups positioned for subsequent modifications, though yields depend on steric and electronic effects.

Oxidation of Cyclopropanecarboxaldehyde

Air oxidation of cyclopropanecarboxaldehyde represents a scalable route to cyclopropanecarboxylic acid derivatives. As detailed in U.S. Patent 5,504,245, molecular oxygen (delivered as air or pure O₂) oxidizes the aldehyde group at 50–100°C with agitation. Key advantages include:

- Catalyst-free conditions , reducing purification steps.

- High selectivity , minimizing byproducts like conjugated polymers.

Carboxylic Acid Functionalization

Oxidation of Aldehyde Precursors

Cyclopropanecarboxaldehyde intermediates, bearing a pyrazole group, are oxidized to carboxylic acids. U.S. Patent 5,504,245 specifies air oxidation at 50–100°C with mechanical agitation, achieving conversions >90%.

Hydrolysis of Nitriles or Esters

Nitrile intermediates (from halogen-mediated cyclization) undergo hydrolysis:

- Acidic hydrolysis : Using HCl or H₂SO₄ at elevated temperatures.

- Basic hydrolysis : Employing NaOH or KOH in aqueous ethanol.

Integrated Synthetic Pathways

Combining these steps, two viable routes emerge:

Route A: Halogenation-Substitution-Oxidation

- Synthesize 1-bromo-1-cyanocyclopropane via 1,3-dibromopropane and NaCN.

- Hydrolyze the nitrile to 1-bromo-1-carboxycyclopropane.

- Substitute bromide with pyrazole under basic conditions.

- Oxidize residual aldehydes (if present) to carboxylic acids.

Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | NaCN, 80°C, 10 bar | 75–85 |

| 2 | H₂SO₄, reflux | 90–95 |

| 3 | Pyrazole, K₂CO₃, DMF, 60°C | 60–70 |

| 4 | Air, 70°C, 6 hrs | >90 |

Route B: Cyclocondensation-Oxidation

- Cyclocondense a 1,3-dicarbonyl compound with pyrazole hydrazine.

- Perform cyclopropanation via Simmons-Smith reaction.

- Oxidize aldehydes to carboxylic acids.

Challenges and Optimization

Steric Hindrance

The cyclopropane ring’s strain complicates substitution reactions. Using polar aprotic solvents (e.g., DMF) enhances nucleophilicity but may require elevated temperatures.

Purification

Chromatography or recrystallization is critical after substitution steps to remove unreacted pyrazole or dihalogenated byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-PCCA serves as a building block for the preparation of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile intermediate in organic synthesis.

Biology

1-PCCA has been investigated for its potential as a bioactive molecule with notable antimicrobial and antifungal properties. Studies indicate that it exhibits effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Medicine

The compound is explored for its therapeutic potential in drug development. It has been particularly noted for its ability to act as an inhibitor for specific enzymes or receptors, suggesting its applicability in treating various diseases.

Industry

In industrial applications, 1-PCCA is utilized in the development of agrochemicals and materials science. It plays a role in creating novel polymers and coatings due to its unique chemical properties.

Biological Activities

Research indicates several significant biological activities associated with 1-PCCA:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Potential to inhibit inflammatory pathways.

- Anticancer Properties : In vitro studies suggest inhibition of cancer cell proliferation.

Antimicrobial Efficacy

A study highlighted that 1-PCCA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) in the low micromolar range.

Inhibition of Inflammatory Pathways

Research involving cell line assays showed that treatment with 1-PCCA resulted in reduced levels of pro-inflammatory cytokines, indicating its potential utility in managing inflammatory conditions.

Molecular Docking Studies

Molecular docking analyses revealed that 1-PCCA has high binding affinity for several enzymes involved in metabolic pathways, suggesting its role as an enzyme inhibitor.

Table 1: Summary of Biological Activities

Table 2: Molecular Docking Results

| Compound | Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|---|

| 1-PCCA | Enzyme A | -6.5 |

| Enzyme B | -6.2 | |

| Enzyme C | -6.0 |

Mechanism of Action

The mechanism of action of 1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in signal transduction, affecting various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Key Findings:

Substituent Effects on Physicochemical Properties :

- Methyl or fluorinated groups (e.g., difluoromethyl, trifluoromethyl) increase molecular weight and lipophilicity, impacting solubility and membrane permeability .

- The trifluoromethyl group in C₈H₇F₃N₂O₂ significantly alters electronic properties, as seen in its SMILES string (OC(=O)C1(CC1)n1ncc(c1)C(F)(F)F), which suggests strong dipole interactions .

Synthetic and Analytical Data :

- The methyl-substituted analog (C₈H₁₀N₂O₂ ) was synthesized in 94% yield and characterized by NMR (e.g., δ 3.79 ppm for methyl protons) and MS (m/z = 167 [MH⁺]) .

- 1-((1H-Pyrazol-1-yl)methyl)cyclopropane-1-carboxylic acid (purity 98%) is commercially available but discontinued, indicating niche applications .

Structural and Conformational Insights: Collision cross-section (CCS) data for 2-(1-methylpyrazol-3-yl)cyclopropane-1-carboxylic acid (e.g., CCS = 137.6 Ų for [M+H]⁺) suggests compact conformations, advantageous for drug delivery . Crystal structures of pyrazole derivatives (e.g., 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid) highlight hydrogen-bonding networks critical for stability .

Biological Relevance :

- Pyrazole derivatives are widely used in agrochemicals (e.g., pyrazosufuron) and pharmaceuticals, with substituents tuning target selectivity .

Biological Activity

1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid (1-PCCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

1-PCCA features a cyclopropane ring attached to a pyrazole moiety and a carboxylic acid functional group. Its molecular formula is C₇H₈N₂O₂, with a molecular weight of approximately 152.15 g/mol. This unique structure contributes to its biological properties, making it a candidate for various pharmacological applications.

The biological activity of 1-PCCA is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of these targets, leading to modulation or inhibition of their activity. This interaction is crucial for its potential anti-inflammatory and anticancer effects.

Biological Activities

Research indicates that 1-PCCA exhibits several notable biological activities:

- Antimicrobial Activity : 1-PCCA has shown effectiveness against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. Preliminary studies suggest it may serve as a promising antimicrobial agent in treating infections .

- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways, suggesting its applicability in managing inflammatory diseases .

- Anticancer Properties : In vitro studies have indicated that 1-PCCA may inhibit the proliferation of certain cancer cell lines, highlighting its potential as an anticancer agent .

Case Studies

Several studies have explored the pharmacological profile of 1-PCCA:

- Antimicrobial Efficacy : A study demonstrated that 1-PCCA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) in the low micromolar range .

- Inhibition of Inflammatory Pathways : Research involving cell line assays showed that treatment with 1-PCCA resulted in reduced levels of pro-inflammatory cytokines, indicating its potential utility in inflammatory conditions .

- Molecular Docking Studies : Molecular docking analyses revealed that 1-PCCA has a high binding affinity for several enzymes involved in metabolic pathways, suggesting its role as an enzyme inhibitor .

Table 1: Summary of Biological Activities

Table 2: Molecular Docking Results

| Compound | Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|---|

| 1-PCCA | Enzyme A | -6.5 |

| Enzyme B | -6.2 | |

| Enzyme C | -6.0 |

Q & A

Q. What are the standard synthetic routes for 1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling a pyrazole moiety to a cyclopropane-carboxylic acid backbone. A common method includes reacting sodium azide with nitriles in the presence of zinc salts to form the tetrazole or pyrazole ring, followed by cyclopropanation via [2+1] cycloaddition using carbene precursors like diazomethane . Microwave-assisted synthesis can enhance reaction efficiency (e.g., reducing time from 24 hours to 2–4 hours) and improve yields by up to 30% . Key parameters to optimize include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometry of azide precursors.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended).

- Spectroscopy : Confirm the cyclopropane ring via -NMR (characteristic splitting patterns at δ 1.2–1.8 ppm) and the pyrazole ring via -NMR (aromatic carbons at δ 120–150 ppm) .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H] at m/z 179.08 (calculated for CHNO).

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (reported irritant properties in structurally similar compounds) .

- Ventilation : Use fume hoods to mitigate inhalation risks (respiratory irritation noted in cyclopropane-carboxylic acid analogs) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the electronic nature of the pyrazole ring influence the compound’s reactivity in coordination chemistry?

The pyrazole’s N-heterocyclic structure acts as a bidentate ligand, enabling chelation with transition metals (e.g., Cu, Zn). Electron-withdrawing groups on the pyrazole (e.g., nitro or carboxylate substituents) enhance Lewis acidity at the metal center, which is critical for catalytic applications. X-ray crystallography of analogous compounds reveals distorted tetrahedral geometries in metal complexes .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial assays (e.g., MIC values varying by >50% across studies) may arise from:

- Strain Variability : Test against standardized strains (e.g., E. coli ATCC 25922) .

- Solubility Limitations : Use DMSO co-solvents (<1% v/v) to improve aqueous solubility.

- Metabolic Stability : Perform liver microsome assays to assess degradation rates, which may explain reduced efficacy in vivo .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- DFT Calculations : Predict sites for electrophilic substitution (e.g., C-4 position of pyrazole) to modify logP and enhance membrane permeability .

- Molecular Docking : Screen against target proteins (e.g., bacterial dihydrofolate reductase) to prioritize derivatives with stronger binding affinities (ΔG < −8 kcal/mol) .

- ADMET Prediction : Use tools like SwissADME to optimize bioavailability and reduce hepatotoxicity risks .

Q. What experimental approaches validate the compound’s role as a protease inhibitor?

- Enzyme Assays : Measure inhibition of trypsin or thrombin using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC).

- Kinetic Analysis : Determine values via Lineweaver-Burk plots; competitive inhibition is suggested by intersecting lines .

- Structural Studies : Co-crystallize the compound with the target protease to identify binding interactions (e.g., hydrogen bonds with catalytic serine) .

Methodological Considerations

- Contradictory Data in Thermal Stability : If DSC analysis shows variable decomposition temperatures (±10°C), repeat under inert gas (N) to minimize oxidative degradation .

- Scale-Up Challenges : For multi-gram synthesis, replace diazomethane with safer alternatives (e.g., trimethylsilyl diazomethane) and optimize workup via liquid-liquid extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.